4-Amino-2-chloro-6-fluorophenol (CAS 62918-76-7): Structural Dynamics and Synthetic Methodologies in Drug Discovery
4-Amino-2-chloro-6-fluorophenol (CAS 62918-76-7): Structural Dynamics and Synthetic Methodologies in Drug Discovery
An in-depth technical whitepaper on the physicochemical properties, structural dynamics, and advanced synthetic methodologies of 4-Amino-2-chloro-6-fluorophenol.
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into aromatic pharmacophores is a foundational technique for modulating lipophilicity, metabolic stability, and target-binding affinity. 4-Amino-2-chloro-6-fluorophenol (CAS 62918-76-7) represents a highly specialized, tri-substituted benzene derivative that serves as a critical building block in the synthesis of advanced therapeutics. As an ortho-halogenated para-aminophenol, this molecule provides a unique electronic topography that makes it an indispensable precursor for diaryl urea multi-kinase inhibitors and modulators of the unfolded protein response (UPR).
This whitepaper provides an authoritative guide on the physicochemical profiling, chemoselective synthesis, and application logic of 4-Amino-2-chloro-6-fluorophenol, designed for researchers and process chemists engaged in pharmaceutical scale-up.
Physicochemical Profiling & Electronic Causality
The reactivity of 4-Amino-2-chloro-6-fluorophenol is dictated by the competing electronic effects of its substituents. The presence of both a chlorine and a fluorine atom in the ortho positions relative to the hydroxyl group exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the phenolic proton compared to an unsubstituted phenol, rendering the phenoxide anion highly stable and an excellent leaving group in specific substitution paradigms.
Conversely, the para-amino group donates electron density into the ring via resonance (+R effect). While this partially offsets the halogens' inductive pull, the amine's lone pair remains highly nucleophilic, making it the primary site of reactivity for electrophilic attacks, such as isocyanate coupling during urea formation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Amino-2-chloro-6-fluorophenol |
| CAS Registry Number | 62918-76-7 |
| Molecular Formula | C6H5ClFNO |
| Molecular Weight | 161.56 g/mol |
| Monoisotopic Mass | 161.004 g/mol |
| SMILES String | Nc1cc(F)c(O)c(Cl)c1 |
| InChI Key | KEODCIJNJZOHFD-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (Phenolic OH, Primary NH2) |
| Hydrogen Bond Acceptors | 4 (O, N, F, Cl) |
Data corroborated by standardized chemical inventory databases .
Advanced Synthetic Methodologies
The synthesis of halogenated 4-aminophenols requires stringent control over reaction conditions. The primary challenge in this workflow is the risk of catalytic hydrodehalogenation during the reduction phase, a well-documented failure mode in industrial scale-up . The following self-validating protocols are engineered to ensure absolute chemoselectivity.
Protocol 1: Regioselective Nitration of 2-Chloro-6-fluorophenol
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Reagent Preparation : Dissolve 2-chloro-6-fluorophenol (1.0 eq) in glacial acetic acid. Cool the reaction vessel to 0–5 °C using an ice-brine bath.
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Electrophilic Addition : Slowly add a pre-cooled mixture of concentrated nitric acid (68%, 1.05 eq) and sulfuric acid (catalytic) dropwise over 30 minutes.
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Causality: The strong ortho/para directing effect of the hydroxyl group dictates the site of substitution. Because both ortho positions are sterically and electronically blocked by the halogens, the nitronium ion exclusively attacks the para position. Strict temperature control (≤5 °C) is mandatory to prevent oxidative degradation of the electron-rich phenol ring.
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Self-Validating IPC (In-Process Control) : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The protocol validates itself when the starting material spot (Rf ~0.6) is entirely replaced by a distinct, intensely yellow nitro-intermediate spot (Rf ~0.4).
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Workup : Quench the reaction by pouring the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold distilled water until the filtrate reaches pH 6, and dry under vacuum to yield 2-chloro-6-fluoro-4-nitrophenol.
Protocol 2: Chemoselective Reduction (Béchamp Method)
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System Setup : Suspend the isolated 2-chloro-6-fluoro-4-nitrophenol (1.0 eq) in a mixture of ethanol and water (4:1 v/v). Add iron powder (325 mesh, 5.0 eq) and ammonium chloride (2.0 eq).
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Reduction Phase : Heat the mixture to 80 °C under vigorous stirring for 2 hours.
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Causality: The Béchamp reduction method is explicitly selected over standard Palladium on Carbon (Pd/C) catalytic hydrogenation. Palladium readily inserts into the C-Cl bond, leading to irreversible hydrodehalogenation. Iron provides a milder, single-electron transfer mechanism that is strictly chemoselective for the nitro group, preserving the critical C-Cl bond.
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Self-Validating IPC : Withdraw a 10 µL aliquot, filter through a 0.22 µm syringe filter, and analyze via LC-MS. The reaction is deemed successful only when the extracted ion chromatogram (EIC) shows the complete disappearance of the nitro precursor and the appearance of the [M+H]+ peak at m/z 162.0. Crucially, the presence of a 3:1 isotopic cluster at 162.0/164.0 validates the retention of the chlorine atom. An m/z of 128.1 indicates protocol failure (dehalogenation).
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Purification : Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and crystallize from dichloromethane/hexane to yield pure 4-Amino-2-chloro-6-fluorophenol.
Workflow: Chemoselective synthesis of 4-Amino-2-chloro-6-fluorophenol avoiding dehalogenation.
Applications in Drug Development
4-Amino-2-chloro-6-fluorophenol is extensively utilized as a precursor for bicyclic urea derivatives, a class of compounds demonstrating potent efficacy in the treatment of neoplastic diseases by inhibiting receptor tyrosine kinases (RTKs) . When the primary amine of 62918-76-7 is reacted with an aryl isocyanate, it forms a diaryl urea pharmacophore. The di-halogenated phenol ring acts as a highly specific hydrophobic anchor that occupies the allosteric pocket adjacent to the ATP-binding site of kinases like VEGFR and PDGFR.
Recent applications also highlight its incorporation into phenoxy-pyridyl-pyrimidine scaffolds. These advanced molecules act as inhibitors of the IRE1α pathway, a critical signaling node that modulates the unfolded protein response (UPR) in cancer cells and autoimmune models . By inhibiting IRE1α, these drugs prevent tumor cells from adapting to endoplasmic reticulum (ER) stress, driving them toward apoptosis.
Signaling Pathway: Mechanism of action for kinase inhibitors derived from CAS 62918-76-7.
References
- Bayer Pharmaceutical Corporation. (2011). Bicyclic urea derivatives useful in the treatment of cancer and other disorders (US Patent No. 8,076,488 B2). U.S. Patent and Trademark Office.
- Lanxess Deutschland GmbH. (2008). Preparation of halogenated 4-aminophenols (US Patent App. 11/911,215 / US20080139795A1). U.S. Patent and Trademark Office.
- Dixon, S., et al. (2020). Phenoxy-pyridyl-pyrimidine compounds and methods of use (WO2020056089A1). World Intellectual Property Organization.
